molecular formula C14H12ClN3O3 B5710128 N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide

N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide

Cat. No. B5710128
M. Wt: 305.71 g/mol
InChI Key: OAKYLJGMTYLVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide, also known as CPAC, is a chemical compound that has been widely used in scientific research. CPAC is a pyridinecarbohydrazide derivative that has been synthesized through various methods and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been widely used in scientific research as a tool to study various biological processes. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been used to study the role of HDACs in various biological processes, including cell differentiation, cell cycle regulation, and apoptosis.

Mechanism of Action

N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting the activity of HDACs, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects:
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been found to have a wide range of biochemical and physiological effects. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and suppress tumor formation in animal models. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has also been found to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has several advantages for lab experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide is a potent inhibitor of HDACs and has been shown to be effective at low concentrations. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide is also relatively stable and can be stored for long periods of time. However, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has some limitations for lab experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has low solubility in water, which can make it difficult to use in some experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can also have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide. One direction is to study the role of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide in epigenetic regulation and its potential as a therapeutic target for various diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide. Additionally, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.

Synthesis Methods

N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base, or the reaction of 2-pyridinecarbohydrazide with 4-chlorophenoxyacetic acid in the presence of a coupling agent. The synthesis of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been optimized to achieve high yields and purity.

properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-10-4-6-11(7-5-10)21-9-13(19)17-18-14(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKYLJGMTYLVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carboxylic acid N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide

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